4,4-Diethyl-4H-1,3-benzothiazine
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Overview
Description
4,4-Diethyl-4H-1,3-benzothiazine is a heterocyclic compound that belongs to the benzothiazine family. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The benzothiazine core structure is characterized by a fused benzene and thiazine ring, which imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4-Diethyl-4H-1,3-benzothiazine can be synthesized through several methods. One common approach involves the cyclization of substituted 2-aminobenzenethiols with β-ketoesters. This reaction typically occurs under acidic or basic conditions, depending on the desired product. For example, the reaction of 2-aminobenzenethiol with ethyl acetoacetate in the presence of a base such as sodium hydroxide can yield the desired benzothiazine derivative .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more scalable and efficient methods. One-pot syntheses, which combine multiple reaction steps into a single process, are often employed to reduce costs and improve yields. Ultrasonication and microwave-assisted synthesis are also used to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
4,4-Diethyl-4H-1,3-benzothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiazines, and various substituted benzothiazine derivatives. These products can exhibit different biological and chemical properties, making them useful in various applications .
Scientific Research Applications
4,4-Diethyl-4H-1,3-benzothiazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4-Diethyl-4H-1,3-benzothiazine involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, receptor antagonist, or DNA/RNA binder. For example, benzothiazine derivatives have been shown to inhibit serine proteases by forming stable enzyme-inhibitor complexes . Additionally, the compound can bind to DNA/RNA, affecting gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
4H-3,1-Benzothiazin-4-ones: These compounds share a similar core structure but differ in the substitution pattern and biological activities.
1,4-Benzothiazines: These derivatives exhibit a wide range of biological activities, including anticancer, antifungal, and antimicrobial properties.
Uniqueness
4,4-Diethyl-4H-1,3-benzothiazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of diethyl groups at the 4-position enhances its lipophilicity and may influence its interaction with biological targets .
Properties
CAS No. |
61122-94-9 |
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Molecular Formula |
C12H15NS |
Molecular Weight |
205.32 g/mol |
IUPAC Name |
4,4-diethyl-1,3-benzothiazine |
InChI |
InChI=1S/C12H15NS/c1-3-12(4-2)10-7-5-6-8-11(10)14-9-13-12/h5-9H,3-4H2,1-2H3 |
InChI Key |
FMDJKHWGQPISHF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=CC=CC=C2SC=N1)CC |
Origin of Product |
United States |
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